molecular formula C20H24N6O3 B1684483 1-[2-Amino-6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylharnstoff CAS No. 192705-79-6

1-[2-Amino-6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylharnstoff

Katalognummer: B1684483
CAS-Nummer: 192705-79-6
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: NHJSWORVNIOXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-166866 is a member of the class of pyridopyrimidines that is pyrido[2,3-d]pyrimidine substituted by an amino group at position 2, 3,5-dimethoxyphenyl group at position 6, and by a (tert-butylcarbamoyl)nitrilo group at position 7. It is a selective ATP competitive inhibitor of the human fibroblast growth factor-1 receptor (FGFR1) tyrosine kinase with an IC50 of 52.4 nM. It has a role as an apoptosis inducer, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an angiogenesis inhibitor. It is a dimethoxybenzene, a pyridopyrimidine, a member of ureas, a biaryl and a primary arylamine.

Wissenschaftliche Forschungsanwendungen

PD-166866 is a selective ATP-competitive inhibitor of the human fibroblast growth factor-1 receptor (FGFR1) tyrosine kinase . It belongs to the pyridopyrimidine class of compounds and has a molecular weight of 396.4 g/mol . It has potential uses as an antineoplastic and antiangiogenic agent .

Scientific Research Applications

PD-166866 has demonstrated potential therapeutic applications in several areas of scientific research:

  • Chondroprotection PD-166866 can protect cartilage from degeneration. It significantly counteracts Interleukin-1β (IL-1β)-stimulated glycosaminoglycan (GAG) release in cartilage explants . It also impedes IL-1β-stimulated nuclear translocation of p65 in rat chondrocytes .
  • Anti-angiogenesis PD 166866 is a potent inhibitor of microvessel outgrowth (angiogenesis) from cultured artery fragments of human placenta . It may be useful as an antiangiogenic agent for therapeutic targets such as tumor growth and neovascularization of atherosclerotic plaques .
  • Cell Proliferation Control PD166866 controls the basic Fibroblast Growth Factor (bFGF)/FGFR-1 system, promoting a significant reduction of cell proliferation and loss of viability in murine fibroblasts . It may control proliferation via induction of apoptosis . It may be used in the control of hyper-proliferative fibrotic pathologies like tumors .
  • Non-Small Cell Lung Cancer Fibroblast growth factor receptor-mediated signals contribute to the malignant growth of non-small cell lung cancer (NSCLC) .
  • Obesity-Associated Cancers PD166866 significantly inhibited JB6 P+ colony formation at 0.2 and 0.5 µM and MCF-10A colony formation at 2.5, 5.0 and 10 µM .
  • Reduction of Non-endocrine cells PD-166866 reduces non-endocrine cells in vitro and suppresses graft hypertrophy in vivo while maintaining glycemic control activity . It reduces the number of non-endocrine cells without affecting endocrine cells .

Data Table

ApplicationDescription
ChondroprotectionCounteracts IL-1β-stimulated GAG release in cartilage explants. Impedes IL-1β-stimulated nuclear translocation of p65 in rat chondrocytes .
Anti-angiogenesisPotent inhibitor of microvessel outgrowth (angiogenesis) from cultured artery fragments of human placenta .
Cell Proliferation ControlControls the bFGF/FGFR-1 system, promoting a significant reduction of cell proliferation and loss of viability in murine fibroblasts. May control proliferation via induction of apoptosis .
Non-Small Cell Lung Cancer (NSCLC)Fibroblast growth factor receptor-mediated signals contribute to the malignant growth of NSCLC .
Obesity-Associated CancersSignificantly inhibits JB6 P+ colony formation at 0.2 and 0.5 µM and MCF-10A colony formation at 2.5, 5.0 and 10 µM .
Reduction of Non-endocrine cellsReduces non-endocrine cells in vitro and suppresses graft hypertrophy in vivo while maintaining glycemic control activity. Reduces the number of non-endocrine cells without affecting endocrine cells .

Case Studies

  • Cartilage Degeneration: In a study using porcine cartilage explants, PD166866 significantly reduced IL-1β-induced GAG release, a marker of cartilage breakdown. IL-1β treatment dramatically increased GAG in the culture medium, but PD166866 exposure, even at a concentration of 100 nM, significantly decreased the IL-1β- induced release of GAGs .
  • Non-endocrine cells: In a study of iPS cell-derived pancreatic tissues, PD-166866 reduced the number of non-endocrine cells without affecting endocrine cells .
  • Murine Fibroblasts: Exposure of murine fibroblasts to PD166866 caused a significant reduction of cell growth at micromolar concentrations. The drug induced cell death via an apoptotic pathway .

Biologische Aktivität

PD-166866 is a selective small molecule inhibitor of the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase, belonging to a new structural class of inhibitors known as 6-aryl-pyrido[2,3-d]pyrimidines. Its biological activity has been extensively studied due to its potential therapeutic applications in cancer and inflammatory diseases.

FGFR1 Inhibition

PD-166866 exhibits a potent inhibitory effect on FGFR1 with an IC50 value of approximately 52.4 nM, functioning as an ATP-competitive inhibitor. This specificity allows it to effectively block bFGF-mediated receptor autophosphorylation in various cell lines, including NIH 3T3 cells and L6 myoblasts, without affecting other tyrosine kinases such as c-Src or the insulin receptor .

Anti-Angiogenic Properties

One of the significant biological activities of PD-166866 is its anti-angiogenic effect. It has been shown to inhibit microvessel outgrowth from human placenta artery fragments, highlighting its potential in treating conditions associated with abnormal blood vessel formation, such as tumors and atherosclerosis .

In Vitro Studies

In vitro studies have demonstrated that PD-166866 can significantly inhibit cell proliferation in response to bFGF, with an IC50 value of approximately 24 nM over extended exposure periods. This inhibition correlates with the drug's ability to induce apoptosis in various cell types, evidenced by increased DNA damage and PARP cleavage .

Cartilage Protection

Recent research has shown that PD-166866 can counteract cartilage degeneration induced by interleukin-1β (IL-1β). In cartilage explants treated with IL-1β, PD-166866 significantly reduced glycosaminoglycan (GAG) release and impeded the nuclear translocation of p65, a key component of the NF-κB signaling pathway. This suggests a protective role against inflammatory damage in joint tissues .

Study Effect Concentration Outcome
Inhibition of FGFR1Cell proliferation24 nMSignificant inhibition over 8 days
Anti-angiogenesisMicrovessel outgrowthN/APotent inhibition from human placenta
Cartilage protectionGAG release reduction100 nMSignificant decrease in IL-1β stimulated GAGs

Cancer Research

In studies focused on cancer prevention, PD-166866 was found to inhibit colony formation in JB6 P+ and MCF-10A cells at low micromolar concentrations (0.2 to 10 µM), indicating its potential role as a chemopreventive agent against obesity-associated cancers .

Mechanistic Insights

Research indicates that PD-166866 may activate apoptotic pathways leading to cell death through mechanisms involving oxidative stress and DNA damage. The presence of PARP cleavage suggests that apoptosis is a primary mode of action for this compound .

Eigenschaften

IUPAC Name

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJSWORVNIOXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416144
Record name 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192705-79-6
Record name PD 166866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD166866
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-166866
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA856793UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-166866
Reactant of Route 2
PD-166866
Reactant of Route 3
Reactant of Route 3
PD-166866
Reactant of Route 4
PD-166866
Reactant of Route 5
PD-166866
Reactant of Route 6
Reactant of Route 6
PD-166866

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.